3'-Hydroxy-4'-methoxyflurbiprofen

Chiral chromatography Enantiomeric resolution Flurbiprofen metabolites

3'-Hydroxy-4'-methoxyflurbiprofen (CAS 66067-42-3) is a phase I metabolite of the nonsteroidal anti-inflammatory drug flurbiprofen, formed via sequential 3'-hydroxylation and 4'-O-methylation. It is catalogued in authoritative drug metabolite databases with molecular formula C16H15FO4 and molecular weight 290.29 g/mol.

Molecular Formula C16H15FO4
Molecular Weight 290.29 g/mol
CAS No. 66067-42-3
Cat. No. B1219172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Hydroxy-4'-methoxyflurbiprofen
CAS66067-42-3
Synonyms3',4'-HMF
3'-hydroxy-4'-methoxyflurbiprofen
3'-hydroxy-4'-methoxyflurbiprofen, (R)-isomer
3'-hydroxy-4'-methoxyflurbiprofen, (S)-isome
Molecular FormulaC16H15FO4
Molecular Weight290.29 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)O)F)C(=O)O
InChIInChI=1S/C16H15FO4/c1-9(16(19)20)10-3-5-12(13(17)7-10)11-4-6-15(21-2)14(18)8-11/h3-9,18H,1-2H3,(H,19,20)
InChIKeyGOMCTEVDJGVPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Hydroxy-4'-methoxyflurbiprofen (CAS 66067-42-3): A Specialized Flurbiprofen Metabolite for Drug Metabolism and Bioanalytical Research


3'-Hydroxy-4'-methoxyflurbiprofen (CAS 66067-42-3) is a phase I metabolite of the nonsteroidal anti-inflammatory drug flurbiprofen, formed via sequential 3'-hydroxylation and 4'-O-methylation [1]. It is catalogued in authoritative drug metabolite databases with molecular formula C16H15FO4 and molecular weight 290.29 g/mol [2]. Unlike the parent drug, this metabolite has distinct physicochemical and metabolic properties that are critical for specialized research applications.

Why 3'-Hydroxy-4'-methoxyflurbiprofen Cannot Be Substituted by Other Flurbiprofen Metabolites in Research


Flurbiprofen metabolism produces several structurally related metabolites: 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, and 3'-hydroxy-4'-methoxyflurbiprofen [1][2]. These metabolites cannot be used interchangeably because they differ in chromatographic behavior, lipophilicity, plasma detectability, and biological activity. Substituting one metabolite for another without verification compromises experimental reproducibility and may lead to incorrect pharmacokinetic or pharmacodynamic interpretations.

Quantitative Differentiation Evidence for 3'-Hydroxy-4'-methoxyflurbiprofen Against Closest Flurbiprofen Metabolite Analogs


Enantiomeric Resolution on Chiral Stationary Phases Differentiates 3'-Hydroxy-4'-methoxyflurbiprofen from Flurbiprofen and 4'-Hydroxyflurbiprofen

Using a Chiralpak AD amylose tris(3,5-dimethylphenylcarbamate) CSP, Patel et al. (2002) achieved enantiomeric resolution (Rs) values of 3.44 for 3'-hydroxy-4'-methoxyflurbiprofen, compared to 1.67 for flurbiprofen and 3.67 for 4'-hydroxyflurbiprofen [1]. This indicates intermediate retention and selectivity relative to the parent drug and the primary hydroxylated metabolite.

Chiral chromatography Enantiomeric resolution Flurbiprofen metabolites

Predicted Lipophilicity and Polarity Properties of 3'-Hydroxy-4'-methoxyflurbiprofen Relative to Other Flurbiprofen Metabolites

Predicted LogP and TPSA values from the Drug Metabolite Database reveal that 3'-hydroxy-4'-methoxyflurbiprofen has intermediate lipophilicity (LogP = 3.32) and polarity (TPSA = 66.8 Ų) [1]. By comparison, 4'-hydroxyflurbiprofen has LogP 3.39 and TPSA 60 Ų (less polar) [2], while 3',4'-dihydroxyflurbiprofen has LogP 3.10 and TPSA 77.8 Ų (more polar) [3].

Predicted physicochemical properties Lipophilicity Topological polar surface area

Plasma vs. Urine Detectability: 3'-Hydroxy-4'-methoxyflurbiprofen is Not Detected in Human Plasma Unlike 4'-Hydroxyflurbiprofen

Adams et al. (1987) reported that 4'-hydroxyflurbiprofen concentrations in human serum are 10–20 times lower than flurbiprofen, whereas 3'-hydroxy-4'-methoxyflurbiprofen was not detected in plasma [1]. However, Patel et al. (2003) confirmed the presence of this metabolite in urine, both free and conjugated [2]. This differential detection profile indicates extensive presystemic conjugation or rapid renal elimination.

Plasma detection Urinary metabolite Pharmacokinetics

Patent-Designated Application in Neurodegenerative Disease Models (Supporting Evidence)

Patent WO2004091522A2 (Myriad Genetics, 2004) specifically lists 3'-hydroxy-4'-methoxyflurbiprofen among flurbiprofen metabolites for use in treating or preventing neurodegenerative disorders such as Alzheimer's disease [1]. The patent exemplifies that administration of this metabolite to cell cultures lowered levels of Aβ42. While no quantitative comparator data for the isolated metabolite are provided in the patent, this designation distinguishes it from other flurbiprofen metabolites not cited for this indication.

Neurodegenerative disease Alzheimer's disease NSAID metabolites

Procurement-Driven Application Scenarios for 3'-Hydroxy-4'-methoxyflurbiprofen Based on Verified Differentiation Evidence


Bioanalytical Reference Standard for Chiral HPLC Method Development and Validation

The enantiomeric resolution value (Rs = 3.44) on Chiralpak AD CSP [1] makes this compound an essential calibrator for laboratories developing or validating chiral HPLC methods for flurbiprofen metabolite analysis in biological matrices. Its intermediate resolution relative to other metabolites provides a critical quality control marker for enantiomeric separation optimization.

Metabolic Pathway Elucidation in CYP2C9 Pharmacogenetic Studies

The compound's exclusive detectability in urine [2][3], combined with its distinct physicochemical profile (LogP 3.32, TPSA 66.8 Ų), enables its use as a selective urinary endpoint marker in CYP2C9 pharmacogenetic phenotyping studies where discrimination from 4'-hydroxyflurbiprofen is required.

Lead Compound for Neurodegenerative Disease Research

The patent-cited application for Alzheimer's disease [4] positions this metabolite as a research lead for investigating NSAID-metabolite-mediated Aβ42 reduction mechanisms, supporting procurement by academic and pharmaceutical neurodegeneration programs.

Microbial Biotransformation and Metabolite Production Studies

The documented production of 3'-methoxy-4'-hydroxy-flurbiprofen by specific Streptomyces strains [5] supports the compound's use as an authentic reference standard in microbial biotransformation studies aimed at scaling-up metabolite production for downstream in vitro and in vivo testing.

Quote Request

Request a Quote for 3'-Hydroxy-4'-methoxyflurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.